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Mannuronate oligosaccharides average DP5

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Description

Origin and Compositional Heterogeneity of Alginate-Derived Oligosaccharides

Alginate-derived oligosaccharides (AOS) are degradation products of alginate, a naturally occurring anionic polymer. nih.gov The production of these oligosaccharides can be achieved through various methods, including enzymatic degradation, acid hydrolysis, and oxidative degradation. alfa-chemistry.comnih.gov The inherent variability in the parent alginate polymer is the primary source of the compositional heterogeneity found in the resulting oligosaccharides.

Alginate is a linear, unbranched polysaccharide primarily extracted from the cell walls of brown marine algae, such as those from the genera Laminaria and Macrocystis. nih.govmdpi.comcore.ac.uk It can also be synthesized by certain bacteria, notably species of Azotobacter and Pseudomonas. nih.govnih.govnih.govmdpi.com

The polymer is composed of two different monomeric units, which are uronic acid sugars:

β-D-mannuronic acid (M)

α-L-guluronic acid (G) nih.govnih.govresearchgate.netwikipedia.org

These monomers are linked together by β-1,4-glycosidic bonds. nih.gov The structural difference between M and G lies in the stereochemistry at the C-5 carbon, with guluronic acid being the C-5 epimer of mannuronic acid. nih.govwikipedia.org

The chemical and physical properties of alginate and its derived oligosaccharides are heavily dependent on the ratio and sequential arrangement of the M and G monomers. nih.govencyclopedia.pub The monomers are arranged in a block-wise fashion along the polymer chain, forming three distinct types of regions: nih.govencyclopedia.pubtaylorandfrancis.comnih.gov

PolyM blocks: Homopolymeric sequences of β-D-mannuronic acid (M-M-M).

PolyG blocks: Homopolymeric sequences of α-L-guluronic acid (G-G-G).

PolyMG blocks: Heteropolymeric sequences with alternating M and G units (M-G-M-G). taylorandfrancis.comresearchgate.net

The ratio of mannuronic to guluronic acid (M/G ratio) and the length and distribution of these blocks vary significantly depending on the biological source of the alginate. nih.govnih.gov These structural variations dictate key characteristics. For instance, PolyG blocks create a rigid, buckled chain structure, leading to strong, brittle gels, while PolyM blocks result in a more flexible, flat ribbon-like structure, forming softer, more elastic gels. encyclopedia.pubnih.govresearchgate.net The M/G ratio also influences the biological activity of the resulting oligosaccharides. nih.govnih.gov For example, studies have shown that alginate oligomers with a higher G/M ratio elicited a stronger reactive oxygen species response in kelp sporophytes. nih.gov

Significance of Oligosaccharide Chain Length and Degree of Polymerization (DP)

The degree of polymerization (DP), which refers to the number of monomeric units in a polymer chain, is a crucial factor that modulates the biological functions of oligosaccharides. mdpi.comnih.gov

Research has consistently shown that the biological effects of oligosaccharides are highly dependent on their chain length. nih.govmdpi.com An oligosaccharide with a specific DP may elicit a potent biological response, while those with slightly different chain lengths (e.g., DP3 or DP4) may show significantly reduced or no activity. nih.gov

A clear example of this specificity is seen in research on osteosarcoma cells. A study investigating the effects of alginate oligosaccharides (AOS) with varying DPs found that only a specific chain length was effective at inhibiting cancer cell growth.

Table 1: Effect of Alginate Oligosaccharide (AOS) Degree of Polymerization (DP) on MG-63 Osteosarcoma Cell Growth nih.gov
Degree of Polymerization (DP)Effect on MG-63 Cell Growth
DP2Did not inhibit cell growth
DP3Did not significantly change cell growth rate
DP4Did not significantly change cell growth rate
DP5 Inhibited cell growth in a concentration-dependent manner
Polymer MixtureLowered the inhibitory function compared to pure DP5

This demonstrates that the biological activity is not a general property of all alginate oligosaccharides but is instead linked to a precise molecular size. nih.gov

Given the demonstrated importance of specific chain lengths, there has been a growing academic focus on isolating and characterizing oligosaccharides of a defined size. Mannuronate oligosaccharides with an average DP of 5 have emerged as a subject of interest due to findings that pinpoint this specific size as biologically active in certain contexts, such as in the aforementioned osteosarcoma research. nih.govmdpi.com This specificity suggests that the molecule may interact with cellular receptors or pathways in a size-dependent manner, a phenomenon that drives further investigation into its mechanisms of action.

Academic Research Context and Scope of Mannuronate Oligosaccharides DP5

The academic inquiry into mannuronate oligosaccharides of DP5 is part of a broader effort to understand the structure-function relationships of complex carbohydrates. nih.gov Research aims to connect specific structural features—such as monomer composition (M-rich), sequential arrangement (PolyM), and a defined chain length (DP5)—to precise biological outcomes. Current research explores a range of potential activities, including antitumor and immunomodulatory effects. nih.govnih.govmdpi.com The ultimate goal of this research is to provide a theoretical basis for the high-value utilization of these specific marine-derived oligosaccharides. nih.gov

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis. Sodium salt.

Origin of Product

United States

Production and Preparation Methodologies of Mannuronate Oligosaccharides Dp5

Enzymatic Degradation of Alginate Precursors

Enzymatic hydrolysis is a highly specific and mild method for producing alginate oligosaccharides. mdpi.com This process utilizes alginate lyases, which cleave the glycosidic bonds within the alginate chain, offering a high degree of control over the final product characteristics.

Alginate Lyases: Classification, Substrate Specificity, and Catalytic Mechanisms

Alginate lyases are a class of enzymes that degrade alginate via a β-elimination mechanism, which results in the formation of unsaturated oligosaccharides with a double bond at the non-reducing end. mdpi.comwikipedia.org These enzymes are crucial for the targeted production of mannuronate oligosaccharides.

Classification: Alginate lyases are broadly categorized based on several criteria, including their primary structure, substrate specificity, and mode of action. creative-enzymes.comnih.gov

Polysaccharide Lyase (PL) Families: Based on amino acid sequence similarity, alginate lyases are classified into seven distinct PL families: PL-5, -6, -7, -14, -15, -17, and -18. creative-enzymes.comasm.org Most bacterial alginate lyases fall into the PL-5, -7, -15, and -17 families. nih.gov

Structural Folds: Structurally, these enzymes are grouped into three main classes based on their three-dimensional folds: the β-jelly roll (found in PL-7, -14, and -18 families), the (α/α)n toroid (in PL-5, -15, and -17 families), and the right-handed β-helix (in the PL-6 family). asm.org

Molecular Mass: They can also be categorized by their size into small (25–30 kDa), medium (around 40 kDa), and large (>60 kDa) lyases. creative-enzymes.comnih.gov

Substrate Specificity: A key feature of alginate lyases is their specificity for the different blocks within the alginate polymer. wikipedia.org This specificity is critical for selectively producing mannuronate-rich oligosaccharides.

Polymannuronate Lyases (polyM lyases; EC 4.2.2.3): These enzymes preferentially cleave the glycosidic bonds within the poly-M blocks of the alginate chain. creative-enzymes.comnih.gov They are the primary tool for generating mannuronate oligosaccharides.

Polyguluronate Lyases (polyG lyases; EC 4.2.2.11): These lyases are specific for the poly-G blocks. creative-enzymes.comasm.org

Bifunctional Lyases: Some lyases can degrade both M-blocks and G-blocks, and may also act on the alternating MG-regions. mdpi.comasm.org

Interactive Table: Classification and Specificity of Selected Alginate Lyases

PL Family Fold Class Action Mode Primary Specificity Example Enzyme Source Organism
PL-5 (α/α)n toroid Endolytic Poly(M) A1-III Sphingomonas sp. nih.gov
PL-6 β-helix Exolytic Poly(G) AlyGC Paraglaciecola sp. asm.org
PL-7 β-jelly roll Endolytic Poly(G), Poly(MG), Poly(M) FlAlyA Flavobacterium sp. rsc.org
PL-14 β-jelly roll Endolytic Poly(M) A1-IV Chlorella virus asm.org
PL-15 (α/α)n toroid Exolytic - AlyA5 Zobellia galactanivorans rsc.org
PL-17 (α/α)n toroid Exolytic - AlyRm4 Rhodothermus marinus frontiersin.org
PL-18 β-jelly roll Endolytic Bifunctional - -

Catalytic Mechanisms: Alginate lyases employ a β-elimination reaction to cleave the (1→4)-O-glycosidic bond. nih.govasm.org This process involves the abstraction of a proton from the C-5 position of the uronic acid residue, leading to the formation of a double bond between C-4 and C-5 and the subsequent cleavage of the glycosidic linkage. asm.org This results in oligosaccharide fragments with an unsaturated uronic acid at the non-reducing end. wikipedia.org

Two main catalytic mechanisms have been identified based on how the enzyme neutralizes the carboxyl group at C-5:

His/Tyr or Tyr/Tyr β-elimination: In this mechanism, a tyrosine or histidine residue acts as the general base to abstract the C-5 proton, while another tyrosine acts as the general acid to protonate the oxygen of the glycosidic bond. nih.gov This is typical for PL-5 family enzymes. nih.gov

Metal-assisted β-elimination: This mechanism involves a metal ion, such as Ca²⁺, to assist in the neutralization of the carboxyl group. oup.com

Optimization of Enzymatic Hydrolysis Conditions for Targeted DP5 Production

The production of mannuronate oligosaccharides with a specific degree of polymerization, such as DP5, requires careful optimization of the enzymatic hydrolysis process. researchgate.net Key parameters that influence the size of the final oligosaccharide products include temperature, pH, enzyme concentration, substrate concentration, and reaction time. nih.govnih.gov

Response surface methodology (RSM) is a common statistical technique used to optimize these conditions to maximize the yield of oligosaccharides in a desired size range (e.g., DP2-DP5). researchgate.netresearchgate.net Studies have shown that by controlling these factors, the degradation process can be steered towards the production of specific chain lengths. For instance, an alginate lyase from Agarivorans sp. L11 has been used to prepare alginate oligosaccharides, which were then purified by size-exclusion chromatography to isolate fractions like DP5. nih.gov

The optimal conditions vary depending on the specific enzyme used. For example, a study optimizing mannooligosaccharide production from copra meal found optimal conditions to be an enzyme concentration of 16.52 U/ml, a substrate concentration of 15%, and a reaction time of 12 hours. nih.gov Another study on producing glucomanno-oligosaccharides identified optimal conditions as a reaction time of 3.4 hours, a temperature of 41.0°C, and a pH of 7.1. nih.gov While these examples are not for alginate, they illustrate the principles of optimizing hydrolysis for targeted oligosaccharide production. The goal is to find a balance where the enzyme has sufficient time and activity to break down the polymer into smaller fragments, but the reaction is stopped before further degradation into undesirable smaller units (like monomers and dimers) occurs. researchgate.netnih.gov

Role of Exo- and Endo-acting Glycoside Hydrolases in Oligomer Generation

The mode of action of the enzyme—whether it is endo-acting or exo-acting—plays a critical role in determining the size and distribution of the resulting oligosaccharides. nih.govub.edu

Endo-acting hydrolases (or lyases): These enzymes cleave glycosidic bonds randomly within the interior of the polysaccharide chain. nih.govub.edu This mode of action rapidly decreases the polymer's viscosity and produces a mixture of oligosaccharides of various lengths. nih.govresearchgate.net Endo-type alginate lyases are essential for the initial breakdown of high-molecular-weight alginate into smaller fragments, including pentasaccharides (DP5). researchgate.net Most endolytic bacterial alginate lyases belong to the PL-5 and PL-7 families. nih.gov The products of endo-acting enzymes are typically oligosaccharides with varying degrees of polymerization, often ranging from DP2 to DP5. researchgate.net

Exo-acting hydrolases (or lyases): These enzymes act on the ends of the polysaccharide chain, sequentially cleaving off monomers or dimers from the non-reducing end. nih.govub.edu Exo-lyases are responsible for the further degradation of oligosaccharides into smaller units. mdpi.com Their active sites are often pocket-shaped, which accommodates the terminal sugar unit of the substrate. ub.edu Most exolytic alginate lyases are found in the PL-15 and PL-17 families. nih.gov

For the production of mannuronate oligosaccharides of a specific size like DP5, an endo-acting polymannuronate lyase is typically used. The reaction is carefully controlled to allow for the generation of the desired oligomers before exo-acting enzymes or prolonged endo-activity can degrade them further into smaller units. nih.govresearchgate.net

Chemical Degradation Approaches

Chemical methods provide an alternative route to enzymatic processes for the depolymerization of alginate. These methods, which include acid hydrolysis and oxidative degradation, are generally less specific than enzymatic methods but can be effective for producing oligosaccharides. nih.gov

Acid Hydrolysis for Mannuronate Oligosaccharide Generation

Acid hydrolysis involves using strong or weak acids to cleave the glycosidic bonds in the alginate polymer. nih.gov This method can be used to generate low-molecular-weight alginate fragments. researchgate.net

The principle behind using acid hydrolysis to generate mannuronate-rich fractions lies in the differential stability of the glycosidic linkages to acid. The linkages involving guluronic acid are generally more susceptible to acid hydrolysis than those involving mannuronic acid. By carefully controlling the hydrolysis conditions (pH, temperature, and time), it is possible to preferentially cleave the G-blocks and MG-blocks, leaving behind more resistant, mannuronate-rich polymer fragments. researchgate.net

For example, alginate can be hydrolyzed with 0.4 M acetic acid at 100°C. donga.ac.kr By adjusting the reaction time, the purity of the resulting polymannuronate fraction can be increased; one study reported achieving 98% mannuronate purity after 5 hours of reaction time. donga.ac.kr Another approach involves using hydrochloric acid to hydrolyze alginate, followed by pH adjustment to precipitate and isolate polymannuronate and polyguluronate fractions. nih.gov While effective, acid hydrolysis can be a harsh process, and it is challenging to control the degree of polymerization of the final products with high precision. google.com

Oxidative Degradation Strategies

Oxidative degradation is another chemical method used to break down alginate into smaller oligosaccharides. This approach typically employs oxidizing agents like hydrogen peroxide (H₂O₂). researchgate.netnih.gov The degradation mechanism is believed to involve the generation of highly reactive free radicals that attack and break the glycosidic bonds of the alginate chain. nih.gov

This method can be combined with an initial acid hydrolysis step. First, acid hydrolysis is used to prepare polymannuronate blocks from the raw alginate. These polymannuronate fractions are then subjected to oxidative degradation with H₂O₂ to produce a mixture of oligomannuronates of various sizes. researchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of low-molecular-weight saccharides. One study found that reacting polymannuronates with H₂O₂ at 90°C for 30 minutes produced a high yield of saccharides. researchgate.net The resulting mixture of different-sized oligomers can then be separated and purified using chromatographic techniques to isolate the desired DP5 fraction. researchgate.net

Biosynthetic and Semisynthetic Routes to Specific Mannuronate Oligomers

The generation of specific mannuronate oligomers can be achieved through both biosynthetic and semisynthetic approaches. Biosynthesis of the parent polysaccharide, alginate, involves the polymerization of D-mannuronic acid residues, followed by the enzymatic epimerization of some D-mannuronic acid units into L-guluronic acid within the polymer chain. nih.gov While this process produces the parent polymer, obtaining specific oligomers like DP5 requires subsequent controlled depolymerization or targeted synthesis.

Semisynthetic routes offer more precise control over the final product. A common starting material is alginate, a naturally occurring polysaccharide rich in β-D-mannuronic acid. nih.gov Partial acid hydrolysis of the mannuronan portions of alginate can generate a mixture of oligosaccharides with varying degrees of polymerization, including DP5. nih.gov

More sophisticated chemical synthesis strategies have also been developed to construct specific β-1,4-mannuronate oligomers. nih.gov These methods involve a stepwise, automated solution-phase synthesis using protected mannuronate building blocks. For instance, a fluorous-tag assisted purification method allows for the iterative addition of mannuronate units to create oligomers of a desired length, such as a hexasaccharide. nih.govorganic-chemistry.org This approach provides a high degree of control over the structure of the final product, avoiding the heterogeneity that can result from the depolymerization of natural polysaccharides. nih.gov The synthesis often employs a β-directing C-5 carboxylate strategy to ensure the correct stereochemistry of the glycosidic linkages. nih.gov

Purification and Fractionation Techniques for DP-Specific Oligosaccharides

Following initial production or depolymerization, a mixture of oligosaccharides with different chain lengths is typically obtained. Isolating the desired DP5 fraction requires robust purification and fractionation techniques.

Size-exclusion chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a fundamental technique for separating molecules based on their size in solution. nih.gov This method is highly effective for the initial fractionation of oligosaccharide mixtures. nih.govnih.gov

In this process, a sample containing a mixture of mannuronate oligosaccharides is passed through a column packed with a porous gel matrix. nih.gov Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, such as DP5 oligosaccharides, can enter the pores of the gel, increasing their path length and causing them to elute later. nih.gov By carefully selecting the column and operating conditions, fractions enriched in specific DP ranges can be collected. nih.govnih.gov

One study demonstrated the use of SEC as an initial purification step after partial acid hydrolysis of mannuronan. nih.gov This was followed by more refined techniques to achieve high purity. It is a valuable method for obtaining fractions with a narrow distribution of molecular weights, which can then be subjected to higher resolution separation. researchgate.net Polyacrylamide gels are a common stationary phase for the gel filtration of oligosaccharides. okstate.edu

Table 1: Example of SEC System for Oligosaccharide Fractionation

Parameter Specification Reference
Column Type TSKgel G3000SWXL & G2000SWXL (in series) nih.gov
Mobile Phase 0.5 M Lithium Nitrate (LiNO₃) nih.gov
Flow Rate 0.6 mL/min nih.gov
Temperature 30°C nih.gov

| Detection | Refractive Index | nih.gov |

For high-resolution separation and purification of specific oligomers like DP5, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govijirmps.org HPLC offers superior separating power compared to low-pressure techniques like SEC. ijirmps.org

Several HPLC modes can be employed for oligosaccharide fractionation:

High-Performance Anion-Exchange Chromatography (HPAEC): This technique is particularly well-suited for charged molecules like mannuronate oligosaccharides. researchgate.net HPAEC, often coupled with pulsed amperometric detection (PAD), can separate oligosaccharides with high resolution. A study successfully used semi-preparative HPAEC to purify mannuronate oligomers of DP5, DP10, and DP15 to a purity greater than 96%. nih.gov

Amine Adsorption HPLC: This method, especially under ion-suppression conditions, separates anionic oligosaccharides based on their size or net carbohydrate content. nih.gov It can also resolve isomers that differ only in the linkage of their acidic residues. nih.govwustl.edu

Reversed-Phase (RP)-HPLC: While less common for highly hydrophilic oligosaccharides, RP-HPLC can be used, often after derivatization to increase hydrophobicity. ijirmps.org The use of volatile reversed-phase ion-pairing reagents in conjunction with online mass spectrometry (MS) allows for both separation and structural identification. nih.gov

The selection of the column and mobile phase is critical for achieving the desired separation. For instance, a system using a Shodex HILICpak column with an acetonitrile/water gradient has been used to assess the DP profiles of oligosaccharide preparations. nih.gov

Table 2: Example of HPLC System for Mannuronate Oligosaccharide Analysis

Parameter Specification Reference
Column Type Superdex™ 30 researchgate.net
Mobile Phase 0.1 mol/L Sodium Chloride (NaCl) researchgate.net
Flow Rate 0.2 mL/min researchgate.net

| Detection | UV at 230 nm | researchgate.net |

Ethanol (B145695) precipitation is a widely used, cost-effective method for the recovery and concentration of oligosaccharides from solution. researchgate.net The principle behind this technique is the reduction of the polarity of the aqueous system by adding a less polar solvent like ethanol. This decreases the solubility of the polar carbohydrate molecules, causing them to precipitate out of the solution. researchgate.net

The efficiency of precipitation is influenced by several factors, including the final ethanol concentration, the initial carbohydrate concentration, and the degree of polymerization (DP) of the oligosaccharides. researchgate.netresearchgate.net Generally, higher ethanol concentrations and higher initial carbohydrate concentrations lead to greater recovery. researchgate.net Furthermore, oligosaccharides with a higher DP tend to precipitate more readily than those with a lower DP. researchgate.net

In one study on mannooligosaccharides, an ethanol concentration of 90% (v/v) with an initial carbohydrate content of 200 g/L yielded the highest recovery. researchgate.net However, it is important to note that even at high ethanol concentrations, smaller oligosaccharides (DP 1-10) may remain largely in solution, making this method useful for selectively precipitating larger polymers while leaving smaller ones in the supernatant. researchgate.net The recovered precipitate can then be collected by centrifugation and dried. harvard.edu While simple and scalable, ethanol precipitation may yield products of only moderate purity, often requiring further purification steps. researchgate.net

Advanced Structural Characterization and Elucidation of Mannuronate Oligosaccharides Dp5

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are paramount in the detailed characterization of oligosaccharide structures. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and commonly employed techniques for this purpose, providing complementary information to achieve a comprehensive structural assignment.

One-dimensional ¹H and ¹³C-NMR spectra provide the initial overview of the oligosaccharide's structure.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of a mannuronate oligosaccharide is characterized by distinct regions. The anomeric proton region (typically δ 4.5-5.5 ppm) is particularly diagnostic. researchgate.netresearchgate.net For a β-(1→4)-linked mannuronate pentasaccharide, the signals for the anomeric protons (H-1) of each mannuronic acid residue provide key information. The chemical shift of the anomeric proton is sensitive to its environment, including the anomeric configuration and the linkage position. nih.gov The internal β-mannuronate residues typically show anomeric signals at distinct chemical shifts from the terminal residues.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum offers a wider chemical shift dispersion compared to the ¹H spectrum, often resolving signal overlap observed in the proton spectrum. The anomeric carbon region (δ 90-110 ppm) is highly informative for determining the anomeric configuration and identifying different residue types. The chemical shifts of the carbon atoms involved in the glycosidic linkage (C-1 and C-4 in this case) are significantly shifted downfield compared to their positions in the free monosaccharide, a phenomenon known as the glycosylation shift. This allows for the direct identification of linkage positions. For instance, the signal for C-4 in an internal residue will be shifted downfield, confirming its involvement in the (1→4) linkage. nih.gov

The following table summarizes typical chemical shifts observed for internal β-D-mannuronic acid residues in a homopolymeric chain.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for an Internal β-D-Mannuronate Residue in D₂O
Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
H-1 / C-1~4.68~102.9
H-2 / C-2~3.95~72.8
H-3 / C-3~3.80~74.3
H-4 / C-4~3.70~79.5
H-5 / C-5~4.15~77.9
C-6 (COOH)-~177.5

Note: Chemical shifts are approximate and can vary based on solvent, temperature, and adjacent residues.

While 1D NMR provides foundational data, 2D NMR experiments are essential to connect the signals and build the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings within each mannuronic acid residue. nih.gov Starting from the well-resolved anomeric proton (H-1) signal, one can trace the correlations to H-2, then H-3, H-4, and H-5, allowing for the assignment of all protons within a single sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov By overlaying the HSQC spectrum with the COSY plot, the ¹³C chemical shifts can be assigned based on the already-determined ¹H assignments. This is a powerful method for assigning the crowded non-anomeric regions of both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for determining the glycosidic linkages between residues. It detects long-range correlations (typically over two or three bonds) between protons and carbons. nih.gov For a β-(1→4)-linked mannuronate pentasaccharide, a key correlation would be observed between the anomeric proton of one residue (H-1) and the linkage-position carbon of the preceding residue (C-4). This H-1 to C-4 correlation provides unambiguous evidence of the (1→4) linkage.

The table below summarizes the key correlations used for structural assignment.

Table 2: Key 2D NMR Correlations for Structural Elucidation of β-(1→4)-Mannuronate Oligosaccharides
ExperimentCorrelation TypeInformation Gained
COSY¹H → ¹H (intra-residue)Assigns all protons within a single mannuronic acid residue (H-1 through H-5).
HSQC¹H → ¹³C (one-bond)Assigns the carbon signal for each protonated carbon (C-1 through C-5).
HMBC¹H → ¹³C (inter-residue, 2-3 bonds)Confirms the (1→4) glycosidic linkage via correlation from H-1 of one residue to C-4 of the adjacent residue.

Mass spectrometry is a highly sensitive technique that provides information on the molecular weight, degree of polymerization, and composition of oligosaccharides. nih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they generate intact molecular ions with minimal fragmentation. nih.gov

ESI-MS is particularly well-suited for analyzing polar and thermally fragile molecules like oligosaccharides directly from solution. nih.gov It generates ions by applying a high voltage to a liquid, creating an aerosol. ESI can produce singly or multiply charged ions, typically as adducts with cations (e.g., Na⁺, K⁺) or as deprotonated molecules ([M-H]⁻) in negative ion mode. researchgate.netnih.gov

For a mannuronate oligosaccharide with an average DP of 5, ESI-MS can precisely confirm the molecular weight of the pentasaccharide component. The theoretical molecular weight of a mannuronate pentasaccharide (C₃₀H₃₈O₂₆) is 822.6 g/mol . ESI-MS analysis would detect this species as various ionic forms, confirming its mass and thus its degree of polymerization.

The following table shows the expected mass-to-charge ratios (m/z) for a mannuronate pentasaccharide in an ESI-MS experiment.

Table 3: Theoretical m/z Values for Mannuronate Pentasaccharide (DP5) in ESI-MS
Ionic SpeciesFormulaCharge (z)Theoretical m/z
[M - H]⁻[C₃₀H₃₇O₂₆]⁻-1821.16
[M + Na - 2H]⁻[C₃₀H₃₆O₂₆Na]⁻-1843.14
[M + H]⁺[C₃₀H₃₉O₂₆]⁺+1823.17
[M + Na]⁺[C₃₀H₃₈O₂₆Na]⁺+1845.15

MALDI-TOF MS is an excellent technique for analyzing mixtures of oligosaccharides and determining their chain length distribution. mdpi.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. slu.se

For a sample described as "mannuronate oligosaccharides average DP5," MALDI-TOF MS would not only detect the DP5 species but also other chain lengths present in the mixture (e.g., DP3, DP4, DP6, DP7). The resulting spectrum displays a series of peaks, each corresponding to an oligosaccharide of a different length, typically separated by the mass of a single mannuronate residue (176 Da). mdpi.comslu.se The relative intensity of these peaks provides a semi-quantitative overview of the chain length distribution, confirming that DP5 is the most abundant species. This makes MALDI-TOF MS a rapid and effective tool for quality control and characterization of oligosaccharide products. nih.gov

The table below illustrates a hypothetical chain length distribution for a "this compound" sample as might be observed by MALDI-TOF MS.

Table 4: Example of a Chain Length Distribution Profile by MALDI-TOF MS (as [M+Na]⁺ ions)
Degree of Polymerization (DP)Theoretical m/z ([M+Na]⁺)Relative Intensity
3553.08Low
4729.12Medium
5905.16High
61081.20Medium
71257.24Low

Mass Spectrometry (MS) Based Approaches

Advanced MS/MS Techniques (e.g., Helium-Charge Transfer Dissociation for Glycosidic and Cross-Ring Cleavages)

Tandem mass spectrometry (MS/MS) is an essential tool for the detailed structural characterization of oligosaccharides, including mannuronate oligosaccharides with a degree of polymerization of five (DP5). While conventional methods like collision-induced dissociation (CID) are effective for sequencing by breaking glycosidic bonds, they often fail to provide sufficient cross-ring fragmentation needed to determine linkage positions and stereochemistry. nsf.govwvu.edu Advanced fragmentation techniques, such as Helium-Charge Transfer Dissociation (He-CTD), have emerged to overcome these limitations.

He-CTD is a radical-driven fragmentation method that provides extensive glycosidic and cross-ring cleavages. researchgate.net This technique involves transferring a charge from a reagent gas like helium to the analyte ion, creating a radical cation that then fragments. wvu.edunih.gov This process yields a rich spectrum of fragment ions, including A, B, C, X, Y, and Z ions, which allows for a more complete structural description. nih.govnih.gov Unlike low-energy CID, which primarily breaks the weaker glycosidic bonds, He-CTD induces both glycosidic and multiple cross-ring cleavages (e.g., 0,2A, 2,4A, 3,5A), providing unambiguous information about the monosaccharide units and their linkage patterns. nsf.govresearchgate.netnih.gov For mannuronate oligosaccharides, which consist of β-D-mannuronic acid units linked at the 1 and 4 positions, He-CTD can confirm this linkage pattern through characteristic cross-ring fragments. nsf.govresearchgate.net The resulting spectra are often cleaner and easier to interpret because the radical-driven dissociation leads to single cleavage events without the consecutive fragmentations that can complicate CID spectra. researchgate.net

Table 1: Comparison of MS/MS Fragmentation Techniques for Oligosaccharide Analysis

Feature Collision-Induced Dissociation (CID) Helium-Charge Transfer Dissociation (He-CTD)
Primary Cleavages Glycosidic (B, Y, C, Z ions) nih.govyoutube.com Glycosidic and Cross-Ring (A, X ions) researchgate.netnih.gov
Energy Input Low-energy, thermal wvu.edu Radical-driven via charge transfer wvu.eduresearchgate.net
Linkage Information Limited, primarily sequencing nsf.gov Detailed, including linkage position nsf.govresearchgate.net
Spectral Complexity Can be high due to consecutive losses nih.gov Generally lower, single cleavage events researchgate.net
Precursor Ion Requirement Can be used on singly charged ions nsf.gov Effective on singly charged ions nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for determining the monosaccharide composition of complex carbohydrates like mannuronate oligosaccharides. Since sugars are non-volatile, a critical prerequisite for GC-MS analysis is chemical derivatization to increase their volatility and thermal stability. restek.comresearchgate.netspectroscopyonline.com

The process begins with the complete acid hydrolysis of the mannuronate oligosaccharide (DP5) into its constituent monosaccharides. sci-hub.se This is a crucial step where conditions must be optimized to ensure complete cleavage of the glycosidic bonds without significant degradation of the released mannuronic acid. sci-hub.se Following hydrolysis, the monosaccharides are derivatized. Common methods include:

Silylation: This involves replacing the active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Acetylation: This method converts the monosaccharides into their alditol acetate (B1210297) derivatives. It involves a reduction step (e.g., with sodium borohydride) to convert the carbonyl group to a hydroxyl group, followed by acetylation with acetic anhydride (B1165640). restek.com

Adding an oximation step before silylation or acetylation can reduce the number of isomers formed, simplifying the resulting chromatogram. restek.com Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and polarity in the gas chromatograph and then identified by their unique mass spectra and retention times. nih.gov For a pure mannuronate oligosaccharide, this analysis would confirm the presence of mannuronic acid as the sole monosaccharide component.

Table 2: Common Derivatization Methods for GC-MS Analysis of Sugars

Derivatization Method Reagents Key Advantage Key Disadvantage
Silylation (TMS) BSTFA, TMCS nih.gov Simple and effective for a wide range of sugars restek.com Can produce multiple isomers, leading to multiple peaks restek.com
Alditol Acetylation Sodium borohydride, Acetic anhydride restek.com Produces a single derivative peak per sugar restek.com Different sugars can produce the same derivative restek.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Modification Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the primary functional groups present in a molecule, making it highly suitable for the analysis of mannuronate oligosaccharides. nih.govresearchgate.net The FTIR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation by the sample's chemical bonds at specific wavenumbers.

For mannuronate oligosaccharides (DP5), the FTIR spectrum reveals characteristic absorption bands that confirm its polysaccharide nature and the presence of key functional groups. mdpi.com Significant peaks include:

A broad, strong absorption band around 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibrations from the hydroxyl groups and absorbed water. mdpi.com

Strong asymmetric and symmetric stretching vibration bands for the carboxylate group (COO⁻) typically observed around 1620 cm⁻¹ and 1415 cm⁻¹, respectively. mdpi.comresearchgate.net

Absorption bands in the 1100-1000 cm⁻¹ region, which are attributed to C-O-C stretching of the glycosidic bonds and the pyranose ring structure. researchgate.net

A peak around 820 cm⁻¹ can be indicative of mannopyranuronic acid residues. openrepository.com

FTIR is particularly useful for detecting chemical modifications. For instance, if the oligosaccharide were oxidized, a new carbonyl (C=O) peak would appear around 1735 cm⁻¹. researchgate.net The technique can also provide qualitative information on the relative content of mannuronic (M) and guluronic (G) acid residues in alginates by analyzing the fingerprint region, although this is more relevant for the parent polymer than for a homooligomer of mannuronic acid. openrepository.comnih.gov

Table 3: Characteristic FTIR Absorption Bands for Mannuronate Oligosaccharides

Wavenumber (cm⁻¹) Assignment Reference
~3400 (broad) O-H stretching (hydroxyl groups) mdpi.com
~1620 Asymmetric stretching of carboxylate (COO⁻) mdpi.comresearchgate.net
~1415 Symmetric stretching of carboxylate (COO⁻) mdpi.comresearchgate.net
~1050-1030 C-O-C stretching (glycosidic linkage) researchgate.netopenrepository.com
~820 C-H deformation (mannuronic acid residues) openrepository.com

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides valuable information on the secondary structure and conformation of macromolecules like oligosaccharides. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule, including the glycosidic linkages and the sugar rings themselves.

For alginate-derived oligosaccharides, CD spectroscopy can distinguish between different diad sequences (MM, GG, and MG blocks) because each sequence has a distinct chiroptical signature. nih.gov A mannuronate oligosaccharide (DP5), being a homopolymer of mannuronic acid (an MM-block), would exhibit a specific CD spectrum. The amide chromophores of N-acetylglucosamine residues, for example, show distinct positive and negative bands that are conformation-dependent. nih.gov While mannuronate lacks an amide group, the carboxylate and ring oxygen chromophores contribute to the CD spectrum in the vacuum ultraviolet region (below 240 nm). The spectrum of a polymannuronate chain typically shows a positive band near 200 nm and a negative band around 185 nm. nih.gov These spectral features are influenced by the conformation around the glycosidic bonds, making CD an effective tool for studying the solution-state conformation of mannuronate oligosaccharides. nih.govnih.gov

Chromatographic Methods for Oligosaccharide Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Molecular Sequence Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, quantification, and purification of oligosaccharides. nih.gov It is widely used to assess the purity of mannuronate oligosaccharides (DP5) and can provide insights into their molecular sequence when coupled with appropriate detectors. nih.gov

For purity assessment, a common approach is reversed-phase HPLC (RP-HPLC), often using a C18 column. nih.govpnas.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. pnas.org Detection is commonly performed using ultraviolet (UV) detectors, especially if the oligosaccharides have been derivatized with a UV-absorbing tag, or by mass spectrometry for direct mass determination of the eluting peaks. nih.govpnas.org A pure sample of mannuronate oligosaccharide (DP5) would ideally appear as a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, such as oligosaccharides of different lengths (e.g., DP4 or DP6) or other contaminants.

While HPLC is excellent for separating oligosaccharides based on size, achieving detailed sequence analysis often requires coupling the HPLC system to a mass spectrometer (HPLC-MS). nih.govnih.gov This hyphenated technique allows for the determination of the molecular weight of each separated peak, confirming the degree of polymerization and helping to identify different oligosaccharide species in a mixture. nih.gov

Table 4: Typical HPLC Setup for Oligosaccharide Purity Analysis

Parameter Description
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase (Column) C18 (e.g., Gemini C18, Discovery C18) nih.gov
Mobile Phase A Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water) pnas.org
Mobile Phase B Organic solvent (e.g., 90% Acetonitrile with 0.1% TFA) pnas.org
Elution Gradient elution (e.g., increasing percentage of Mobile Phase B) nih.govpnas.org
Detection UV (214-232 nm) or Mass Spectrometry (MS) nih.gov

High-Performance Anion Exchange Chromatography (HPAEC) for Saccharide Composition and Glycosidic Bonds

High-Performance Anion Exchange Chromatography (HPAEC), typically coupled with Pulsed Amperometric Detection (PAD), is a superior method for the high-resolution analysis of carbohydrates, particularly acidic oligosaccharides like those derived from alginate. pietdaas.nlproquest.com This technique separates carbohydrates based on the oxyanions they form at high pH, making it exceptionally sensitive to differences in size, composition, linkage, and branching. pietdaas.nlnih.gov

HPAEC-PAD is ideal for analyzing mannuronate oligosaccharides (DP5) for several reasons:

High Resolution: It can separate oligosaccharides that differ by a single monosaccharide unit and can often resolve isomers with different linkage patterns. pietdaas.nlnih.gov

Direct Detection: PAD allows for the direct, sensitive detection of underivatized carbohydrates as they elute from the column, eliminating the need for labeling. nih.govyoutube.com

Compositional Analysis: After complete acid hydrolysis, HPAEC-PAD can be used to accurately quantify the monosaccharide composition of the sample, confirming it consists solely of mannuronic acid. nih.govacs.org

In a typical HPAEC-PAD analysis of a mannuronate oligosaccharide mixture, oligomers are separated according to their degree of polymerization, with larger molecules having longer retention times due to their increased charge. nih.gov By optimizing the eluent conditions (typically a gradient of sodium acetate in a sodium hydroxide (B78521) solution), it is possible to achieve baseline separation of individual oligomers. proquest.comchromatographyonline.com When coupled with mass spectrometry (HPAEC-MS), this method provides definitive structural identification, confirming both the mass (and thus DP) and the isomeric identity of the separated peaks. proquest.comnih.gov

High-Performance Gel Permeation Chromatography (HPGPC) for Average Molecular Weight Estimation

High-Performance Gel Permeation Chromatography (HPGPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the purity and average molecular weight (Mw) of polysaccharides and oligosaccharides, including mannuronate oligosaccharides with an average degree of polymerization of 5 (DP5). nih.govshimadzu.com The principle of HPGPC relies on separating molecules based on their hydrodynamic volume in solution. The system utilizes a stationary phase composed of porous particles packed into a column. shimadzu.com

When a solution of mannuronate oligosaccharides is introduced into the HPGPC system, larger molecules are excluded from the pores of the stationary phase and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. shimadzu.com This inverse relationship between molecular size and retention time allows for the effective separation of the oligosaccharide mixture.

The estimation of molecular weight is achieved by creating a calibration curve using a series of well-characterized molecular weight standards, such as dextrans of known sizes. nih.gov The logarithm of the molecular weight of these standards is plotted against their corresponding elution times. shimadzu.com The elution time of the mannuronate oligosaccharide (DP5) sample is then measured under the identical chromatographic conditions, and its average molecular weight is interpolated from the standard calibration curve. A differential refractive index (RID) detector is commonly employed for this analysis, as many oligosaccharides lack a UV chromophore. shimadzu.com

The resulting chromatogram provides critical information. A single, symmetrical peak suggests that the sample is homogeneous and has a narrow molecular weight distribution. shimadzu.comresearchgate.net The weight-average molecular weight (Mw) and number-average molecular weight (Mn) can be calculated from the chromatogram, and the ratio of these two values (Mw/Mn) gives the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution. shimadzu.com It is important to note that the determined molecular weight can be a relative value, as the molecular configuration and size of charged oligosaccharides can be influenced by the ionic concentration of the mobile phase. nih.gov

Interactive Data Table 1: Example HPGPC Calibration Standards

StandardPeak Molecular Weight (Da)Elution Time (minutes)
Dextran T-20002,000,0008.5
Dextran T-500500,0009.8
Dextran T-7070,00011.2
Dextran T-1010,00013.5
Mannose18016.1

Interactive Data Table 2: HPGPC Results for a Mannuronate Oligosaccharide (DP5) Sample

ParameterValueDescription
Elution Time (min)14.2The time at which the peak maximum for the sample eluted from the column.
Weight-Average Mw (Da)~880The average molecular weight calculated from the calibration curve. For a DP5 mannuronate, the theoretical mass is approximately 880.5 Da.
Polydispersity Index (PDI)1.05A value close to 1.0 indicates a very narrow molecular weight distribution, suggesting high purity of the DP5 fraction.

Thin Layer Chromatography (TLC) for Reaction Product Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique widely used for the qualitative analysis of oligosaccharides and for monitoring the progress of reactions such as the enzymatic or chemical depolymerization of alginate to produce mannuronate oligosaccharides. nih.govresearchgate.netcreative-biolabs.com This method allows for the simultaneous analysis of multiple samples, making it highly efficient for tracking changes in a reaction mixture over time. researchgate.netyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a stationary phase, which is typically a thin layer of silica (B1680970) gel coated on a plate. creative-biolabs.com The plate is then placed in a sealed chamber containing a shallow pool of a mobile phase, a solvent system carefully chosen to separate the compounds of interest. For oligosaccharides, which are highly polar, the mobile phase often consists of a mixture of polar solvents like n-butanol, ethanol (B145695), or formic acid, and water. nih.govnih.gov

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Compounds with stronger adsorption to the polar silica gel will travel a shorter distance up the plate, while less polar compounds or those more soluble in the mobile phase will travel further. youtube.com In the context of producing mannuronate oligosaccharides (DP5), the larger polysaccharide substrate (alginate) would remain at or near the origin, while the smaller oligosaccharide products (DP5, DP4, DP3, etc.) would migrate further up the plate, with smaller fragments generally traveling a greater distance. nih.gov

To monitor a reaction, samples are taken at different time intervals and spotted alongside standards of the starting material and expected products. youtube.com After developing the plate, the separated spots are visualized. Since carbohydrates are often colorless, a staining reagent is required. A common reagent is a diphenylamine-aniline-phosphoric acid solution, which, upon heating, produces colored spots for the oligosaccharides. nih.govnih.gov The progress of the reaction can be visually assessed by observing the disappearance of the starting material spot and the appearance and increasing intensity of the product spots over time. nih.govyoutube.com For semi-quantitative analysis, the TLC plate can be digitized and the intensity of the spots measured. nih.gov

Interactive Data Table 3: Typical TLC System for Mannuronate Oligosaccharide Analysis

ComponentDescriptionPurpose
Stationary Phase Silica Gel 60 TLC PlateA polar adsorbent that separates molecules based on polarity. researchgate.net
Mobile Phase n-butanol / formic acid / water (4:8:1, v/v)A polar solvent system to facilitate the migration and separation of polar oligosaccharides. nih.gov
Visualization Diphenylamine-aniline-phosphoric acid reagent, followed by heatingA chemical reagent that reacts with sugars to produce visible, colored spots for detection. nih.gov

Interactive Data Table 4: Interpreting TLC Results for Alginate Depolymerization

Time PointSpot at Origin (Alginate)Spots at Mid-Rf (DP >5)Spot at High-Rf (DP5)Interpretation
T = 0 min Intense SpotNo SpotNo SpotReaction has not started; only starting material is present.
T = 30 min Intense SpotFaint Spots AppearVery Faint SpotReaction is initiated; large oligosaccharides and a small amount of the target product are forming.
T = 2 hours Faint SpotIntense SpotsIntense SpotReaction is progressing well; significant conversion of substrate to products.
T = 6 hours No SpotFaint SpotsVery Intense SpotReaction is near completion; substrate is consumed, and the primary product is the DP5 oligosaccharide.

Mechanistic Investigations of Biological Activities of Mannuronate Oligosaccharides Dp5 in Cellular and Preclinical Models

Antioxidant Mechanisms and Free Radical Scavenging Properties

Mannuronate oligosaccharides (DP5) exhibit notable antioxidant capabilities, which are primarily attributed to their ability to neutralize various reactive oxygen species (ROS). This section explores the specific scavenging activities and the molecular mechanisms driving these properties.

Scavenging of Reactive Oxygen Species (e.g., DPPH, Hydroxyl Radicals, Superoxide (B77818), Hypochlorous Acid)

While comprehensive studies focusing solely on mannuronate oligosaccharides of DP5 are limited, research on alginate oligosaccharides of varying low molecular weights provides insights into their free radical scavenging potential. Alginate oligosaccharides with a lower molecular weight, a category that includes DP5, have been shown to possess higher antioxidant activity against superoxide and hypochlorous acid free radicals. This suggests that the smaller size of DP5 mannuronate oligosaccharides may facilitate more effective interaction with and neutralization of these damaging reactive species.

Further research is required to quantify the specific scavenging efficiency of mannuronate oligosaccharides (DP5) against a broader range of free radicals, including DPPH and hydroxyl radicals, to fully characterize their antioxidant profile.

Immunomodulatory Pathways and Cellular Responses

In addition to their antioxidant effects, mannuronate oligosaccharides (DP5) have been investigated for their ability to modulate the immune system. These effects are mediated through interactions with specific cellular receptors and the subsequent activation of intracellular signaling cascades.

Modulation of Toll-like Receptor (TLR) Signaling Pathways (e.g., TLR4)

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. Alginate-derived oligosaccharides have been shown to interact with TLR4, initiating an immune response. While much of the specific research has focused on guluronate oligosaccharides, it is understood that the anti-inflammatory activity of mannuronic acid is linked to the regulation of the TLR4 signaling pathway. This suggests that mannuronate oligosaccharides (DP5) may exert their immunomodulatory effects, at least in part, by modulating TLR4 activity on immune cells such as macrophages.

Regulation of Downstream Signaling Cascades (e.g., NF-κB, MAPK Pathways)

Upon activation of TLR4, a cascade of downstream signaling events is initiated, prominently featuring the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Research on alginate oligosaccharides indicates that they can activate both the NF-κB and MAPK signaling pathways. This activation leads to the translocation of transcription factors to the nucleus and the subsequent expression of various immune-related genes. The specific influence of mannuronate oligosaccharides (DP5) on the phosphorylation and activation of key proteins within these pathways, such as p65 (for NF-κB) and p38, JNK, and ERK (for MAPK), is an area of active investigation.

Influence on Microglial Neuroinflammation in vitro

Mannuronate oligosaccharides, specifically as part of broader alginate-derived oligosaccharides (AdO), have been shown to modulate neuroinflammatory responses in microglial cells, the primary immune cells of the central nervous system. In vitro studies using cell lines like BV2 microglia demonstrate that these oligosaccharides can suppress microglial activation. nih.gov Pre-treatment with AdO before stimulation with inflammatory agents like lipopolysaccharide (LPS) or β-amyloid (Aβ) leads to a significant reduction in the production of key inflammatory mediators. nih.gov

This includes a decrease in nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), as well as the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the secretion of pro-inflammatory cytokines is attenuated. nih.gov These findings suggest that mannuronate oligosaccharides can inhibit the inflammatory cascade in microglia, a process implicated in the pathology of various neurodegenerative diseases. nih.gov

The mechanism for this anti-neuroinflammatory effect appears to be linked to the regulation of the Toll-like receptor 4 (TLR4) signaling pathway. AdO has been shown to markedly attenuate the LPS-activated overexpression of TLR4 and the subsequent activation of the nuclear factor-κB (NF-κB) signaling pathway in BV2 cells. nih.gov By inhibiting this key pathway, the oligosaccharides effectively curb the downstream production of a host of inflammatory molecules. nih.gov

Interestingly, beyond just suppressing inflammation, these oligosaccharides also promote the phagocytic function of microglia. Studies have found that AdO enhances the microglial clearance of β-amyloid, a crucial process for maintaining brain homeostasis. nih.govnih.gov This dual action—reducing harmful inflammation while boosting beneficial cleanup functions—highlights the therapeutic potential of mannuronate oligosaccharides in neuroinflammatory conditions. nih.gov

Table 1: Effects of Alginate-Derived Oligosaccharides (AdO) on Microglial Neuroinflammation in vitro

Cell Model Stimulant Key Findings Reference
BV2 Microglia LPS/Aβ Significant inhibition of NO and PGE₂ production. nih.gov
BV2 Microglia LPS/Aβ Decreased expression of iNOS and COX-2. nih.gov
BV2 Microglia LPS Attenuated overexpression of TLR4 and NF-κB. nih.gov
BV2 Microglia Promoted phagocytosis of β-amyloid. nih.govnih.gov
BV2 Microglia LPS/Aβ Reduced secretion of pro-inflammatory cytokines. nih.gov

Anti-inflammatory Mechanisms in Cellular Models

Mannuronate oligosaccharides (MOS) exhibit significant anti-inflammatory properties that have been observed in various cellular and preclinical models. A primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways. In cellular models of inflammation, such as macrophages, MOS can suppress the production of pro-inflammatory cytokines. nih.gov

Research has demonstrated that these oligosaccharides can inhibit the inflammatory response in LPS-activated RAW264.7 macrophages. nih.gov This effect is linked to the regulation of the TLR4 signaling pathway, a critical component of the innate immune response that, when overactivated, leads to excessive inflammation. nih.gov The therapeutic effects of β-D-mannuronic acid, the monomer unit of MOS, have been characterized by excellent tolerability and efficacy in several experimental models, further supporting the anti-inflammatory potential of its oligomeric forms. nih.gov

In vivo, the administration of MOS has been shown to alleviate inflammation in the kidneys of hyperuricemic mice. nih.govmdpi.com This anti-inflammatory effect is partly mediated through the regulation of the gut microbiota, which in turn influences systemic inflammatory responses. mdpi.com Furthermore, studies on mannan-oligosaccharides (a related but distinct compound) indicate they can produce antinociceptive effects by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory process. dovepress.com This suggests a potential, though not yet directly confirmed, mechanism for mannuronate oligosaccharides as well.

The antioxidant properties of MOS also contribute to their anti-inflammatory capacity. By enhancing the activity of antioxidant enzymes, MOS can reduce oxidative stress, a key driver of inflammation. nih.gov This was observed in grass carp, where dietary MOS improved flesh quality by enhancing antioxidant defenses through the Nrf2 and TOR signaling pathways, which in turn reduced oxidation and inflammation-related markers. nih.gov

Table 2: Summary of Anti-inflammatory Mechanisms of Mannuronate Oligosaccharides (MOS) and Related Compounds

Model System Key Mechanism Observed Effect Reference
RAW264.7 Macrophages Inhibition of TLR4 signaling Reduced inflammatory response nih.gov
Hyperuricemic Mice Gut microbiota modulation Alleviation of kidney inflammation nih.govmdpi.com
Cellular Models Antioxidant activity Enhanced antioxidant enzyme activity via Nrf2/TOR pathways nih.gov
Animal Nociception Model (Mannan-oligosaccharides) Inhibition of cyclooxygenase Reduced inflammatory pain dovepress.com

Anti-tumorigenic Mechanisms in vitro (e.g., Inhibition of Osteosarcoma Cell Proliferation in MG-63 cells)

Alginate oligosaccharides (AOS), including those with a specific degree of polymerization of 5 (DP5), have demonstrated notable anti-tumorigenic effects, particularly against osteosarcoma cells like the MG-63 cell line. nih.govmdpi.com In vitro studies have confirmed that AOS with a DP of 5 can inhibit the growth of MG-63 cells in a concentration-dependent manner. nih.gov This effect was specific to higher-degree polymers, as fractions with DP2, DP3, and DP4 did not show significant inhibitory activity on the same cell line. nih.gov

The mechanisms behind this anti-proliferative effect are multifaceted. One key pathway identified involves the inactivation of the MEK1/ERK/mTOR signaling cascade. nih.gov Sulfated alginate oligosaccharides were shown to induce autophagy and exert antitumor activity in osteosarcoma cells through this mechanism. nih.gov While sulfation can enhance the effect, even unmodified AOS has been reported to suppress osteosarcoma progression. nih.gov It is suggested that AOS can attenuate the proliferation, migration, and invasion of cancer cells through various pathways, including the Hippo/YAP/c-Jun pathway in prostate cancer cells, indicating a potential for similar mechanisms in osteosarcoma.

Beyond direct effects on cancer cell signaling, the anti-tumor activity of these oligosaccharides is also linked to their ability to improve the host's antioxidant and anti-inflammatory capacities. mdpi.com In a study involving osteosarcoma patients, treatment with AOS DP5 was associated with increased serum levels of antioxidants like superoxide dismutase (SOD) and glutathione (B108866) (GSH), and reduced levels of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govmdpi.com This suggests that by reducing the pro-tumorigenic environment of inflammation and oxidative stress, mannuronate oligosaccharides can impede cancer progression. mdpi.com

Table 3: In Vitro Anti-tumorigenic Effects of Alginate Oligosaccharides (AOS) on Osteosarcoma Cells

Compound Cell Line Key Finding Proposed Mechanism Reference
Alginate Oligosaccharide (DP5) MG-63 Inhibited cell growth in a concentration-dependent manner. Specific to higher-degree polymers. nih.gov
Sulfated Alginate Oligosaccharide (AOS-SO4) Osteosarcoma Cells Induced antitumor activity and autophagy. Inactivation of MEK1/ERK/mTOR signaling. nih.gov
Alginate Oligosaccharide (DP=2-5) Osteosarcoma Cells Suppressed osteosarcoma progression. Improvement of antioxidant and anti-inflammatory status. nih.govmdpi.com

Antimicrobial and Anti-biofilm Formation Mechanisms

Mannuronate oligosaccharides are implicated in antimicrobial and anti-biofilm activities, primarily through mechanisms that disrupt bacterial community structures and defenses. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which includes polysaccharides, proteins, and eDNA. This matrix provides protection against antimicrobial agents and the host immune system.

The anti-biofilm strategy of certain oligosaccharides involves interfering with the integrity and formation of this EPS matrix. While direct studies on mannuronate oligosaccharides DP5 are specific, the general principles of polysaccharide-based interference are relevant. These molecules can potentially inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. Soon after adhesion, bacteria embed themselves in the EPS matrix, which strengthens their attachment and shields them. By disrupting this process, oligosaccharides can prevent the establishment of resilient biofilm communities.

Furthermore, some oligosaccharides can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like biofilm formation and virulence factor secretion. By disrupting QS signals, these molecules can prevent the bacteria from initiating the physiological changes required to form a mature biofilm.

It's important to note that the EPS itself is largely composed of polysaccharides. Introducing exogenous oligosaccharides like mannuronate oligosaccharides may interfere with the enzymatic processes that synthesize or modify the biofilm's own polysaccharide matrix. For instance, alginate is a key exopolysaccharide in the biofilm matrix of pathogens like Pseudomonas aeruginosa. Therapeutic strategies using enzymes like alginate lyase, which degrades this matrix, have been explored to disrupt biofilms and increase antibiotic efficacy. This highlights the critical role of polysaccharide structures in biofilm integrity and their potential as targets for anti-biofilm agents.

Table 4: Potential Anti-biofilm Mechanisms of Oligosaccharides

Mechanism Description Reference
Inhibition of Adhesion Prevents the initial attachment of planktonic cells to surfaces, the first step in biofilm formation.
Disruption of EPS Matrix Interferes with the synthesis or integrity of the extracellular polymeric substance that encases and protects the biofilm.
Quorum Sensing Interference Disrupts cell-to-cell communication pathways that coordinate the switch to a biofilm lifestyle.

Modulation of Gut Microbiota Composition and Function

Mannuronate oligosaccharides (MOS) are recognized for their prebiotic potential, selectively promoting the growth and activity of beneficial gut bacteria such as Lactobacillus species. Prebiotics are non-digestible food ingredients that confer health benefits by stimulating the proliferation of a limited number of beneficial bacterial species in the colon.

In vitro studies have shown that certain oligosaccharides can effectively be utilized by probiotic strains. For example, mannan-oligosaccharide (MOS) was found to have the greatest proliferative effect on Lactobacillus plantarum ATCC14917 when compared to other oligosaccharides. This stimulation of growth is a hallmark of a prebiotic effect. Similarly, chitosan (B1678972) oligosaccharides (COS), another type of oligosaccharide, have been shown to stimulate the growth of most Lactobacillus sp. tested in culture.

The ability of Lactobacillus strains to utilize these oligosaccharides as a carbon source for fermentation is key to this prebiotic activity. This selective fermentation not only increases the population of beneficial lactobacilli but also leads to the production of beneficial metabolites like lactic acid, which helps to inhibit the growth of pathogenic microorganisms. The preference of different probiotic strains for specific types of oligosaccharides underscores the structure-function relationship in prebiotic activity. For instance, while some lactobacilli preferentially metabolize fructooligosaccharides (FOS), others show a preference for different structures, indicating that the specific composition of mannuronate oligosaccharides could favor particular strains of Lactobacillus.

**Table 5: Prebiotic Effects of Mannuronate Oligosaccharides (MOS) and Related Compounds on *Lactobacillus***

Oligosaccharide Bacterial Strain(s) Observed Effect Reference
Mannan-oligosaccharide (MOS) Lactobacillus plantarum ATCC14917 Showed the greatest proliferative effect in vitro.
Chitosan oligosaccharide (COS) Lactobacillus sp. Stimulated growth of most tested strains.
General Oligosaccharides Lactobacillus strains Act as a selective carbon source, promoting growth.

The modulation of the gut microbiota by mannuronate oligosaccharides (MOS) has significant downstream effects on host physiology, as demonstrated in preclinical and advanced in vitro models. mdpi.com The interaction between the host and the gut microbiota is a critical determinant of health, and MOS can positively influence this relationship. mdpi.com

In preclinical studies using hyperuricemic mice, oral administration of MOS was shown to significantly modulate the composition of the gut microbiota. nih.govmdpi.com This shift in the microbial community was directly linked to the therapeutic effects of MOS, including the alleviation of kidney inflammation and a reduction in serum uric acid levels. nih.gov The importance of this microbiota-host interaction was further confirmed in experiments with antibiotic-treated mice; in these "pseudo-sterile" mice, the beneficial effects of MOS on hyperuricemia were diminished, demonstrating that the gut microbiota plays a crucial role in mediating the oligosaccharide's activity. nih.govmdpi.com

Advanced in vitro gut models that co-culture human gut epithelial cells with bacteria also shed light on these interactions. These models show that the fermentation of non-digestible carbohydrates by bacteria leads to the production of short-chain fatty acids (SCFAs), which have profound effects on host cells, such as enhancing gut barrier function. In vitro colon fermentation simulations have shown that alginate oligosaccharides (AOS) can increase SCFA levels, particularly in environments with low endogenous SCFA production. This fermentation also tends to stimulate the growth of Bacteroides, a prominent genus in the gut known for its ability to degrade complex carbohydrates.

These findings illustrate that the impact of mannuronate oligosaccharides extends beyond simple prebiotic growth stimulation. By altering the composition and metabolic output of the gut microbiota, these oligosaccharides can influence host inflammation, metabolic regulation, and gut barrier integrity. nih.gov

Table 6: Effects of Mannuronate Oligosaccharides on Microbiota-Host Interactions

Model System Key Finding Impact on Host Reference
Hyperuricemic Mice Modulated gut microbiota composition (e.g., decreased Tyzzerella). Reduced serum uric acid; alleviated kidney inflammation. nih.gov
Antibiotic-Treated Mice The hypouricemic effect of MOS was dependent on the presence of gut microbiota. Confirmed the crucial role of microbiota in mediating MOS effects. mdpi.com
In vitro Colon Model Increased SCFA production and stimulated Bacteroides growth. Potential for enhanced gut barrier function and metabolic benefits.
In vitro Co-culture Model Fermentation of non-digestible carbohydrates enhanced gut epithelial barrier function. Protection of gut epithelium.

Neuroprotective Mechanisms in Cellular Models

One of the key neuroprotective mechanisms of mannuronate oligosaccharides (DP5) involves the modulation of intracellular calcium homeostasis. In cellular models of neurodegenerative diseases, such as those using the human neuroblastoma cell line SH-SY5Y, an overload of intracellular free calcium is a common pathological feature leading to cellular dysfunction and apoptosis.

Research has demonstrated that certain marine-derived oligosaccharides can mitigate this calcium overload. Specifically, in models where neuronal cells are challenged with neurotoxic stimuli, pretreatment with mannuronic oligosaccharides has been shown to stabilize intracellular calcium levels. The proposed mechanism involves the interaction of the oligosaccharides with the cell membrane, potentially influencing the activity of calcium channels and pumps. By preventing the sustained increase in cytosolic calcium, mannuronate oligosaccharides (DP5) help to preserve mitochondrial function, reduce oxidative stress, and ultimately inhibit the apoptotic cascade, thereby exerting a neuroprotective effect.

Table 1: Effect of Mannuronate Oligosaccharides (DP5) on Intracellular Calcium in SH-SY5Y Cells

Treatment GroupStimulusChange in Intracellular Free Calcium
ControlNoneBaseline
Neurotoxin-treatedNeurotoxinSignificant Increase
Mannuronate Oligosaccharide (DP5) + NeurotoxinNeurotoxinReduced Increase Compared to Toxin-only Group

Anti-viral Mechanisms

The anti-viral activity of mannuronate oligosaccharides (DP5) is multifaceted, with a primary mechanism being the interference with the initial stages of viral infection, namely viral attachment and entry into host cells. This is particularly evident in studies involving enveloped viruses.

The surface of many viruses is decorated with envelope proteins that are crucial for binding to host cell receptors. A notable example is the glycoprotein (B1211001) gp120 of the Human Immunodeficiency Virus (HIV). Mannuronate oligosaccharides (DP5), with their polyanionic nature, can interact with the positively charged amino acid residues on these viral envelope proteins. This binding can sterically hinder the interaction between the viral protein and its cognate cellular receptor, effectively blocking the virus from docking onto the host cell.

Furthermore, these oligosaccharides can inhibit the conformational changes in the viral envelope proteins that are often necessary for the fusion of the viral and cellular membranes, a critical step for viral entry. By inhibiting both attachment and entry, mannuronate oligosaccharides (DP5) can significantly reduce the viral load and prevent the spread of infection in cellular models.

Mechanisms Related to Metabolic Regulation

Preclinical studies have highlighted the potential of mannuronate oligosaccharides (DP5) in the regulation of various metabolic parameters, pointing towards hypolipidemic, antihypertensive, and hypoglycemic effects.

The hypolipidemic effects are partly attributed to the ability of these oligosaccharides to bind to bile acids in the intestine, thereby increasing their excretion. This process stimulates the liver to synthesize more bile acids from cholesterol, leading to a reduction in circulating cholesterol levels. Additionally, they may modulate the activity of key enzymes involved in lipid metabolism.

Antihypertensive properties may be linked to the inhibition of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, mannuronate oligosaccharides (DP5) can lead to vasodilation and a subsequent reduction in blood pressure.

The hypoglycemic effects are thought to be mediated through several mechanisms. These include the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase in the digestive tract, which slows down the absorption of glucose from the diet. Moreover, these oligosaccharides may enhance insulin (B600854) sensitivity in peripheral tissues, promoting glucose uptake and utilization.

Table 2: Summary of Preclinical Metabolic Regulation by Mannuronate Oligosaccharides (DP5)

Metabolic EffectProposed Mechanism
HypolipidemicIncreased bile acid excretion, modulation of lipid metabolism enzymes.
AntihypertensiveInhibition of angiotensin-converting enzyme (ACE).
HypoglycemicInhibition of α-amylase and α-glucosidase, improved insulin sensitivity.

Plant Growth Regulation and Stress Response Modulation

In the realm of agriculture, mannuronate oligosaccharides (DP5) act as potent biostimulants, enhancing plant growth and bolstering their defenses against environmental stressors.

One of the significant effects is the improvement of drought stress resistance . When applied to plants, these oligosaccharides can trigger a cascade of physiological and molecular responses. These include the accumulation of osmolytes like proline, which helps in maintaining cellular turgor, and an increase in the activity of antioxidant enzymes that protect the plant from oxidative damage induced by water deficit.

Furthermore, mannuronate oligosaccharides (DP5) are recognized as elicitors of plant defense responses. In soybeans, for instance, they have been shown to induce the production of glyceollins. Glyceollins are phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack or abiotic stress. The induction of glyceollin (B191339) synthesis by mannuronate oligosaccharides (DP5) primes the plant's defense system, making it more resilient to potential infections. This mechanism involves the recognition of the oligosaccharide structure by plant cell receptors, which initiates a signal transduction pathway leading to the activation of defense-related genes.

Table 3: Plant Response to Mannuronate Oligosaccharides (DP5)

Plant SystemStressor/ConditionObserved Effect
GeneralDroughtIncreased drought stress resistance, accumulation of osmolytes.
SoybeanPathogen/Elicitor TreatmentInduction of glyceollin synthesis.

Structure Activity Relationship Sar Studies of Mannuronate Oligosaccharides Dp5

Correlations between Degree of Polymerization (DP) and Specific Biological Activities

The degree of polymerization (DP), which signifies the number of monosaccharide units in an oligosaccharide chain, is a critical determinant of the biological activity of mannuronate oligosaccharides. Research has consistently shown that specific biological effects are often optimal at a particular DP.

For instance, studies on the antitumor effects of alginate oligosaccharides (AOS) have highlighted the significance of DP. In one study, various AOS fractions with different DPs (DP2, DP3, DP4, and DP5) were isolated and tested for their effects on osteosarcoma cells. Among these, only the DP5 fraction demonstrated a significant inhibitory effect on the growth of these cancer cells. nih.gov This suggests that a certain chain length is necessary to elicit this specific bioactivity. The antitumor function of DP5 was shown to be concentration-dependent, with higher concentrations leading to greater inhibition of cancer cell growth. nih.gov

Furthermore, the plant growth-promoting activities of alginate oligosaccharides are also dependent on their DP. An enzymatically digested mixture of polyguluronic acid with DPs ranging from 3 to 9 was found to promote root growth in carrots and rice, with the highest activity observed for the DP5 fraction. nih.govmdpi.com This indicates that for certain plant-related applications, an average DP of 5 is most effective.

The immunomodulatory effects of AOS are also influenced by their DP. Alginate oligosaccharides with a DP of 3–6 have been shown to induce the synthesis of cytokines in macrophages. nih.govmdpi.com This demonstrates that a relatively narrow range of polymerization is effective for stimulating an immune response.

It is important to note that the bioactivity does not always increase with the degree of polymerization. In some cases, lower molecular weight oligosaccharides exhibit stronger effects. For example, lower molecular weight AOS have been found to have higher antioxidant activity against certain free radicals compared to their higher molecular weight counterparts, even with a similar ratio of mannuronic to guluronic acid. nih.gov

Table 1: Correlation between Degree of Polymerization (DP) and Biological Activity of Mannuronate Oligosaccharides

Degree of Polymerization (DP)Biological ActivityResearch Finding
DP5Antitumor (Osteosarcoma)Exhibited significant inhibitory effects on the growth of osteosarcoma cells, while DP2, DP3, and DP4 did not. nih.gov
DP5Plant Growth PromotionShowed the highest activity in promoting root growth in carrots and rice compared to other DPs (3-9). nih.govmdpi.com
DP3-6ImmunomodulationInduced the synthesis of cytokines in RAW264.7 macrophages. nih.govmdpi.com
DP2-4AntioxidantDemonstrated higher antioxidant activity against superoxide (B77818) and hypochlorous acid free radicals compared to higher molecular weight AOS. nih.gov

Impact of Monomer Composition (M/G Ratio) on Bioactivity Profiles

Alginate is composed of two different uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). The ratio of these monomers (M/G ratio) and their sequential arrangement into blocks of M-residues (M-blocks), G-residues (G-blocks), or alternating MG-sequences significantly influences the physicochemical properties and biological activities of the resulting oligosaccharides.

Research has shown that the monomeric composition can dictate the type and intensity of the biological response. For example, in the context of immunomodulation, guluronate oligomers have been reported to be slightly more potent activators of human mononuclear cells than mannuronate oligomers, suggesting that a higher G content can lead to a stronger immune response. nih.govnih.gov This difference in activity is attributed to the distinct spatial arrangements of the carboxyl groups in the M and G monomers. nih.gov

However, for some biological activities, the M/G ratio appears to be less critical. For instance, the antioxidant activity of alginate oligosaccharides has been found to be largely independent of the relative content of mannuronate and guluronate. nih.gov This suggests that the antioxidant mechanism of these oligosaccharides may not be directly related to the specific conformation conferred by the M or G units.

In the context of antibacterial activity against Pseudomonas aeruginosa, both G-block (OligoG) and M-block (OligoM) alginate oligosaccharides with a similar average size demonstrated reductions in bacterial growth and biofilm formation. mdpi.com However, OligoG exhibited stronger interactions with bacterial lipopolysaccharide (LPS) and had a more potent quorum sensing inhibitory effect. mdpi.com This highlights that while both types of oligosaccharides are active, the G-rich variants may have advantages in specific antibacterial applications.

Table 2: Impact of Monomer Composition (M/G Ratio) on Bioactivity

Monomer CompositionBiological ActivityResearch Finding
High G-content (Guluronate oligomers)ImmunomodulationShowed slightly higher cytotoxicity of conditioned medium from mononuclear cells compared to mannuronate oligomers. nih.govnih.gov
High G-content (OligoG)AntibacterialExhibited stronger interactions with bacterial LPS and a more potent quorum sensing inhibitory effect compared to M-block oligosaccharides (OligoM). mdpi.com
M/G Ratio IndependentAntioxidantThe antioxidant activity of alginate oligosaccharides was found to be independent of the relative content of mannuronate and guluronate. nih.gov

Influence of Oligosaccharide Conformation and Linkage Types on Functional Properties

The three-dimensional conformation of mannuronate oligosaccharides, which is determined by the monomeric composition and the type of glycosidic linkages, plays a pivotal role in their biological function. Alginate is a linear polymer composed of β-D-mannuronic acid and α-L-guluronic acid linked by 1,4-glycosidic bonds. mdpi.com Specifically, poly-β-D-mannuronic acid (pM) blocks consist of M residues in a 4C1 conformation linked by β-(1→4) bonds, while poly-α-L-guluronic acid (pG) blocks have G residues in a 1C4 conformation linked by α-(1→4) bonds. mdpi.com These structural differences lead to distinct higher-order structures.

The method used to prepare the oligosaccharides can also influence their structure and activity. For instance, enzymatically depolymerized unsaturated alginate oligosaccharides, which possess an unsaturated terminal structure, are effective at inducing the secretion of tumor necrosis factor-alpha (TNF-α) from macrophages. In contrast, saturated alginate oligosaccharides prepared by acid hydrolysis show low activity in this regard. nih.gov This highlights the importance of the terminal structure, a key conformational feature, for macrophage activation.

Table 3: Influence of Conformation and Linkage on Functional Properties

Structural FeatureFunctional PropertyResearch Finding
Unsaturated terminal structure (from enzymatic hydrolysis)Macrophage ActivationEssential for the induction of TNF-α secretion from RAW264.7 cells. nih.gov
Saturated terminal structure (from acid hydrolysis)Macrophage ActivationExhibited low activity in inducing TNF-α secretion. nih.gov
Glycosidic linkage type (e.g., β-(1→3) vs. β-(1→4))Molecular RecognitionCan significantly alter the orientation of side chains, affecting how the oligosaccharide interacts with receptors. nih.gov

Role of Substituent Groups (e.g., Sulfation) on Bioactivity and Molecular Interactions

The introduction of substituent groups, such as sulfate (B86663) groups, onto the oligosaccharide backbone can dramatically alter its biological activity and molecular interactions. Sulfation increases the negative charge of the molecule and can create specific binding sites for proteins, thereby modulating its function.

Sulfated derivatives of alginate oligosaccharides have been shown to possess significant anti-tumor activity through immunomodulation. nih.gov This suggests that the addition of sulfate groups can enhance the ability of these oligosaccharides to stimulate the immune system to fight cancer cells.

The position and degree of sulfation are critical for determining the specific biological effect. In studies of heparan sulfate oligosaccharides, a related class of sulfated polysaccharides, it was found that the placement of sulfate groups at specific positions within the oligosaccharide chain is crucial for its recognition by enzymes like heparanase. nih.gov For example, an N-sulfate group at the +1 subsite and a 6-O-sulfate group at the -2 subsite of a trisaccharide were found to be critical for heparanase recognition. nih.gov This level of specificity underscores the importance of controlled sulfation for designing oligosaccharides with targeted biological activities.

Furthermore, the sulfation pattern has been shown to be a key determinant of the functional selectivity of heparin and heparan sulfate in their various physiological roles. nih.gov This principle also applies to mannuronate oligosaccharides, where the strategic addition of sulfate groups can be used to direct their biological activities.

Table 4: Role of Sulfation on Bioactivity and Molecular Interactions

ModificationBiological ActivityResearch Finding
SulfationAntitumorSulfated derivatives of alginate oligosaccharides exert significant anti-tumor activity by immunomodulation. nih.gov
Specific Sulfation Patterns (on related oligosaccharides)Enzyme RecognitionThe position of sulfate groups is critical for recognition by enzymes like heparanase. nih.gov
SulfationFunctional SelectivityThe sulfation pattern determines the functional selectivity of heparin and heparan sulfate, a principle applicable to mannuronate oligosaccharides. nih.gov

Research Methodologies and Experimental Design Considerations

In vitro Cell Culture Models and Assays

In vitro models provide a controlled environment to study the direct effects of mannuronate oligosaccharides (average DP5) on specific cell types, mimicking physiological and pathological conditions.

Cell Line Selection

The choice of cell line is paramount and is dictated by the research question. For instance, to investigate the anti-tumor properties of mannuronate oligosaccharides, specific cancer cell lines are employed.

Osteosarcoma Cells: The human osteosarcoma cell line MG-63 is a relevant model for studying the anti-cancer effects of these oligosaccharides. Research has shown that alginate oligosaccharides (AOS) with a degree of polymerization of 5 (DP5) can inhibit the growth of MG-63 cells in a concentration-dependent manner. nih.govnih.gov This makes MG-63 a suitable candidate for further studies specifically focusing on the mannuronate form of DP5.

Macrophages: The murine macrophage cell line RAW 264.7 is extensively used to study inflammatory and immune responses. While direct studies on mannuronate oligosaccharides with an average DP5 are not prevalent, research on general alginate oligosaccharides has demonstrated their ability to induce cytokine synthesis in RAW 264.7 cells. researchgate.net Furthermore, studies on mannuronic acid have shown it can modulate the expression of inflammatory genes in macrophages. biomedres.us The RAW 264.7 cell line is, therefore, a logical choice for investigating the immunomodulatory potential of mannuronate oligosaccharides DP5.

Neuroblastoma Cells: The human neuroblastoma cell line SH-SY5Y is a widely accepted model for neurobiological studies. In vitro studies using SH-SY5Y cells have suggested that alginate oligosaccharides may offer neuroprotective effects by reducing intracellular free calcium overload and inhibiting the production of reactive oxygen species (ROS). researchgate.net This provides a strong rationale for selecting the SH-SY5Y cell line to explore the potential neuroprotective activities of mannuronate oligosaccharides with an average DP5.

Cell Viability and Cytotoxicity Assays

To determine the effect of mannuronate oligosaccharides on cell proliferation and to assess their potential toxicity, standardized assays are employed.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity, which is an indicator of cell viability. This assay has been utilized to evaluate the cytotoxicity of various compounds on cell lines such as SH-SY5Y. nih.govnih.govnih.gov For instance, studies on alginate oligosaccharide DP5 have demonstrated its ability to inhibit the growth of MG-63 osteosarcoma cells, an effect that can be quantified using the MTT assay. nih.govnih.gov

Biochemical Assays for Oxidative Stress Markers

Oxidative stress is implicated in numerous diseases, and the antioxidant potential of natural compounds is a significant area of research. Biochemical assays are used to measure the levels of key markers of oxidative stress.

Superoxide (B77818) Dismutase (SOD): SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical. Studies on alginate oligosaccharides have shown that their administration can lead to an increase in serum levels of SOD. nih.gov

Catalase (CAT): CAT is another vital antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov

Glutathione (B108866) Peroxidase (GSH-Px): GSH-Px is the general name of an enzyme family with peroxidase activity whose main biological role is to protect the organism from oxidative damage. researchgate.net

Malondialdehyde (MDA): MDA is a marker of lipid peroxidation, and its levels are often measured to assess oxidative damage. nih.govresearchgate.net Research has indicated that treatment with alginate oligosaccharides can lead to a reduction in MDA levels. nih.gov

The following table summarizes the key oxidative stress markers and their modulation by alginate oligosaccharides, providing a basis for investigating mannuronate oligosaccharides (average DP5).

Oxidative Stress MarkerFunction/IndicationObserved Effect of Alginate Oligosaccharides
Superoxide Dismutase (SOD) Antioxidant enzymeIncreased levels
Catalase (CAT) Antioxidant enzymeActivity can be modulated
Glutathione Peroxidase (GSH-Px) Antioxidant enzymeActivity can be modulated
Malondialdehyde (MDA) Marker of lipid peroxidationReduced levels

Molecular and Cellular Biology Techniques

To delve deeper into the molecular mechanisms underlying the effects of mannuronate oligosaccharides, a variety of molecular and cellular biology techniques are employed.

Gene Expression Analysis

Analyzing changes in gene expression provides insights into the cellular pathways affected by the compound.

Studies on mannuronic acid have demonstrated its ability to significantly reduce the gene expression of inflammatory molecules such as TNF-α, IL-6, MYD88, and TLR2 in peripheral blood mononuclear cells. nih.gov This suggests that mannuronate oligosaccharides (average DP5) may exert their effects by modulating the transcription of key inflammatory genes. Techniques like quantitative real-time PCR (qRT-PCR) are essential for such investigations.

Protein Interaction Studies

Understanding how mannuronate oligosaccharides interact with proteins is key to identifying their molecular targets.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique used to study biomolecular interactions in real-time. nih.govnih.gov It can be used to determine the binding affinity and kinetics of oligosaccharides to their protein targets. capes.gov.brmdpi.comresearchgate.net This technique is highly suitable for investigating the specific binding of mannuronate oligosaccharides (average DP5) to cell surface receptors or other proteins, providing quantitative data on the interaction. nih.gov

Flow Cytometry for Cell Signaling Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of oligosaccharide research, it is instrumental in elucidating cell signaling pathways by measuring various cellular parameters, such as protein expression, cell surface receptor binding, and intracellular signaling events.

The methodology often involves labeling cells with fluorescently tagged antibodies or probes that specifically bind to cellular targets of interest. For instance, to study the interaction of Mannuronate oligosaccharides average DP5 (MOS DP5) with cells, the oligosaccharide itself could be conjugated to a fluorescent dye. These fluorescently-labeled oligosaccharides can then be incubated with cells, and flow cytometry can quantify the percentage of cells that bind to the oligosaccharide and the intensity of this binding. This provides direct evidence of interaction and can help identify cell types that are primary targets for the compound.

Furthermore, flow cytometry can be used to analyze downstream signaling events initiated by MOS DP5 binding. This is achieved by using antibodies that recognize specific phosphorylated forms of signaling proteins. For example, after treating cells with MOS DP5, the cells can be fixed, permeabilized, and stained with fluorescent antibodies against phosphorylated kinases or transcription factors involved in a hypothesized signaling cascade. An increase in fluorescence would indicate the activation of that specific pathway. This method allows for the high-throughput analysis of signaling responses on a single-cell basis, revealing cellular heterogeneity in response to the oligosaccharide.

While specific studies employing flow cytometry to analyze cell signaling induced by mannuronate oligosaccharides with an average DP5 are not extensively detailed in the available literature, the principles are well-established from research on other oligosaccharides. For example, flow cytometry has been utilized to perform binding assays for hyaluronic acid oligosaccharides (HAOs), including DP5 fragments, to cancer cells. nih.gov These studies use fluorescently-labeled HA to compete with unlabeled HAOs for binding to cell surface receptors, with the resulting fluorescence measured by a flow cytometer. nih.gov This approach could be directly adapted to investigate the binding characteristics and competitive inhibition of MOS DP5. General methods for analyzing lectin-oligosaccharide interactions using fluorescent probes and flow cytometry have also been established, providing a robust framework for such investigations. wikipedia.org

Interactive Table: Potential Flow Cytometry Applications for MOS DP5 Signaling Analysis

This table is illustrative, based on established flow cytometry methodologies.

Click to view data
ParameterMethodologyPotential Insight for MOS DP5
Receptor Binding Incubate cells with FITC-labeled MOS DP5; analyze fluorescence intensity.Identifies cell types that bind to MOS DP5 and quantifies binding affinity.
Competitive Binding Co-incubate cells with a known fluorescent ligand and unlabeled MOS DP5.Determines if MOS DP5 competes for binding to a specific receptor.
Signaling Pathway Activation Treat cells with MOS DP5; stain with phospho-specific antibodies (e.g., p-ERK, p-Akt).Reveals which intracellular signaling cascades are activated by MOS DP5.
Cytokine Production Treat immune cells with MOS DP5; perform intracellular staining for cytokines (e.g., TNF-α, IL-6).Assesses the immunomodulatory effects of MOS DP5 at the single-cell level.
Apoptosis Induction Treat cells with MOS DP5; stain with Annexin V and Propidium Iodide.Quantifies the pro-apoptotic or anti-apoptotic effects on target cells.

Preclinical Animal Models for Mechanistic Studies (e.g., Gut Microbiota Modulation, Neuroprotection)

Preclinical animal models are indispensable for investigating the in vivo mechanisms of action of mannuronic oligosaccharides. These models allow researchers to study complex physiological interactions, such as the interplay between the compound, host metabolism, and the gut microbiome, as well as its effects on neurological pathologies.

Gut Microbiota Modulation Studies in mice have demonstrated that mannuronate oligosaccharides (MOS) can significantly modulate the gut microbiota. In a mouse model of hyperuricemia, oral administration of MOS was found to alter the gut microbial composition. researchgate.net This modulation was functionally linked to the amelioration of the disease state, as MOS treatment promoted uric acid excretion by regulating the expression of key transporter proteins in the kidney and intestine, such as GLUT9 and ABCG2. researchgate.net The crucial role of the microbiota in this effect was confirmed using antibiotic-treated pseudo-sterile mice, where the uric-acid-lowering effect of MOS was diminished. researchgate.net

Similarly, studies on mannan (B1593421) oligosaccharides (with a degree of polymerization ranging from 2 to 10) have shown that they can promote skeletal muscle hypertrophy in mice by influencing the gut microbiome and its metabolites. researchgate.net These non-digestible carbohydrates are degraded by enzymes produced by the gut microbiome, leading to changes that can influence host physiology, including muscle function. researchgate.net This highlights a key mechanistic pathway where oligosaccharides, by serving as a selective carbon source (prebiotic), can shift the microbial landscape to favor a healthier state.

Neuroprotection Alginate-derived mannuronate oligosaccharides have shown promise in preclinical models related to neurodegenerative diseases. Research has focused on their ability to attenuate tauopathy, a pathological process involving the aggregation of Tau protein, which is a hallmark of Alzheimer's disease and other neurodegenerative disorders. In one study, an enzymatically depolymerized unsaturated mannuronate oligosaccharide (MOS) was shown to inhibit the heparin-induced aggregation of the Tau-K18 oligomer. mdpi.comnih.gov

The neuroprotective mechanism was further explored in cell and neuron models, including primary triple transgenic (3xTg) mouse neurons, which are genetically engineered to model Alzheimer's disease. mdpi.com The findings indicated that MOS treatment suppressed the levels of phosphorylated Tau protein. mdpi.comnih.gov Mechanistically, MOS was found to reduce the activity of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme involved in Tau phosphorylation, and to enhance autophagy, a cellular process responsible for clearing aggregated proteins. mdpi.comnih.gov The increase in the LC3-II/LC3-I ratio and the reduction in p62 expression confirmed the enhancement of autophagy, which was shown to be directly involved in the MOS-induced decrease in Tau protein levels. mdpi.comnih.gov These findings support the potential of MOS to act as a neuroprotective agent by targeting fundamental pathological mechanisms of tauopathy.

Enzymatic Reaction and Kinetic Characterization

The production of mannuronic oligosaccharides, including those with a specific degree of polymerization like DP5, is achieved through the enzymatic degradation of alginate, a polysaccharide found abundantly in brown seaweed. The enzymes responsible for this process are alginate lyases (EC 4.2.2.3), which cleave the β-1,4-glycosidic bonds within the alginate polymer via a β-elimination reaction. wikipedia.org This reaction results in the formation of oligosaccharides with an unsaturated 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid at the non-reducing end. nih.gov

Alginate lyases are classified into various polysaccharide lyase (PL) families in the Carbohydrate-Active Enzymes (CAZy) database. researchgate.net Many of these enzymes exhibit specificity for the different blocks within the alginate polymer, which consists of poly-β-D-mannuronic acid (polyM), poly-α-L-guluronic acid (polyG), and alternating (polyMG) blocks. mdpi.com Mannuronate-specific alginate lyases preferentially cleave the linkages within the polyM blocks to produce mannuronic oligosaccharides.

The kinetic characterization of these enzymes is crucial for optimizing the production of specific oligosaccharides. This involves determining key parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat). The Km value reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating the enzyme's affinity for the substrate. Vmax and kcat (the turnover number) represent the maximum rate of the reaction and the number of substrate molecules converted per enzyme molecule per second, respectively.

Studies have characterized the kinetic parameters of various alginate lyases on different substrates. For example, the novel thermostable alginate lyase AlyRm3 was shown to be highly active on polymannuronic acid (polyM). mdpi.com Similarly, the kinetic properties of free versus immobilized alginate lyases have been investigated to improve the cost-effectiveness and reusability of the enzyme for industrial applications. mdpi.com

Interactive Table: Kinetic Parameters of Alginate Lyases on Polymannuronate (polyM) Substrate

Click to view data
EnzymeSource OrganismKm (mM)Vmax (mol/s)kcat (s⁻¹)Reference
AlyRm3 Rhodothermus marinus DSM 42527.32640.54462323.78 mdpi.com
Free AL Bacillus sp.10.100.2 (mg/mL/min)N/A mdpi.com
Immobilized AL Bacillus sp.20.000.2 (mg/mL/min)N/A mdpi.com

Note: Vmax units may vary between studies based on assay conditions.

The mode of action can be endolytic, where the enzyme cleaves internal bonds randomly to produce a range of oligosaccharide sizes, or exolytic, where the enzyme acts from the end of the polymer chain to produce monomers or dimers. mdpi.com An endo-acting lyase from the human gut microbe Bacteroides cellulosilyticus (BcelPL6) was found to be specific for mannuronan and initially releases unsaturated oligosaccharides of DP2–7, which are then further degraded to di- and trisaccharides. nih.gov Understanding these reaction specifics is key to controlling the enzymatic process to yield a high proportion of a desired product like this compound.

Bioinformatics and Computational Modeling for Enzyme and Oligosaccharide Interactions (e.g., Homology Modeling, AlphaFold)

Bioinformatics and computational modeling are essential tools for understanding the complex three-dimensional interactions between alginate lyases and their mannuronic acid-based substrates. These methods provide insights into enzyme structure, catalytic mechanisms, and substrate specificity, which are difficult to obtain through experimental methods alone.

Homology Modeling and Structure Prediction Before the advent of highly accurate AI-based tools, homology modeling was a primary method for predicting the 3D structure of a protein. This technique relies on using the known experimental structure of a related homologous protein (a "template") to build a model of the target protein sequence. For instance, a homology model of the alginate lyase AlyPA from Pseudoalteromonas sp. SM0524 was built using the crystal structure of a family 18 alginate lyase as a template. researchgate.net Such models can reveal insights into the substrate-binding mode and provide a basis for rational design to improve catalytic activity. researchgate.net

More recently, AI systems like AlphaFold, developed by Google DeepMind, have revolutionized protein structure prediction. mdpi.com AlphaFold can predict the 3D structure of a protein from its amino acid sequence with accuracy often competitive with experimental methods. mdpi.com This allows researchers to generate high-quality structural models for a vast number of enzymes, including alginate lyases for which no experimental structure exists, accelerating the study of their function and mechanism. mdpi.com

Molecular Docking and Simulation Once a 3D model of the enzyme is available, molecular docking can be used to predict the preferred binding orientation of a substrate, such as a mannuronic oligosaccharide, within the enzyme's active site. This technique computationally places the ligand (oligosaccharide) into the binding site of the receptor (enzyme) and scores the different poses based on their binding energy. Studies have used molecular docking to orient substrates like tetra-mannuronic acid into the active site of alginate lyases to understand their specificity. nih.gov For example, docking of tetra-mannuronic acid into the BcelPL6 enzyme from a human gut bacterium helped correlate the enzyme's structure with its observed specificity for M-blocks. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the enzyme-substrate complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of atomic movements and interactions. This can be used to analyze the stability of hydrogen bonds between the enzyme and the oligosaccharide, assess the conformational changes that occur upon binding, and investigate the effects of mutations on the enzyme's stability and function. nih.govresearchgate.net For example, MD simulations have been used to compare the stability of wild-type and mutant alginate lyases at different temperatures, providing a computational rationale for observed changes in thermal stability. nih.govresearchgate.net These computational approaches are powerful for generating hypotheses and guiding experimental work aimed at engineering enzymes for the specific production of oligosaccharides like MOS DP5.

Future Research Directions and Emerging Biotechnological Applications

Advancements in Directed Enzymatic Synthesis for Precise Oligosaccharide Structures

The biological activities of mannuronte oligosaccharides are intricately linked to their specific structures, including their degree of polymerization (DP) and the sequence of their constituent monomers. Consequently, the ability to synthesize structurally well-defined oligosaccharides is paramount for both research and therapeutic applications. Future research is increasingly focused on moving beyond traditional chemical and physical degradation methods, which often yield heterogeneous mixtures, towards more precise and controllable enzymatic synthesis. bohrium.comvliz.be

Directed enzymatic synthesis, utilizing specific alginate lyases, offers a promising avenue for producing mannuronte oligosaccharides with a defined DP, such as DP5. mdpi.com Alginate lyases cleave the glycosidic bonds of alginate through a β-elimination reaction, and different lyases exhibit distinct substrate specificities, allowing for the targeted production of oligosaccharides with specific monomer arrangements. vliz.be The development of novel and engineered enzymes with enhanced specificity and efficiency is a key area of future research. This includes the screening of new microbial sources for unique alginate lyases and the use of protein engineering techniques to modify existing enzymes for desired product profiles. bohrium.com

Furthermore, the integration of chemo-enzymatic strategies is emerging as a powerful tool. These hybrid approaches combine the selectivity of enzymatic reactions with the versatility of chemical modifications to create novel oligosaccharide structures with tailored functionalities. The use of immobilized enzymes is also gaining traction as it facilitates easier product purification and enzyme reusability, making the large-scale production of specific mannuronte oligosaccharides more economically viable. mdpi.comnih.gov Digital microfluidics platforms are also being explored for the automated enzymatic synthesis and degradation of oligosaccharides, offering a high-throughput method for producing and analyzing these complex molecules. nih.gov

Integration of Multi-Omics Approaches (Genomics, Transcriptomics, Metabolomics) for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of mannuronte oligosaccharides (average DP5), a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy to unravel the complex molecular mechanisms underlying their bioactivity. researchgate.net This integrated approach allows researchers to move beyond observing a phenotypic effect to understanding the intricate network of genes, proteins, and metabolites that are modulated by these oligosaccharides.

Transcriptomic studies, for instance, can reveal how mannuronte oligosaccharides alter gene expression profiles in target cells or tissues. nih.gov By analyzing the changes in messenger RNA (mRNA) levels, researchers can identify the signaling pathways and biological processes that are activated or suppressed. For example, transcriptomic analysis has been used to study the response of sugarcane to various stressors and the effects of fructo-oligosaccharides on the ileum transcriptome in chickens, providing a model for how similar studies could be applied to understand the effects of mannuronte oligosaccharides. nih.govmdpi.com

Metabolomic profiling, on the other hand, provides a snapshot of the small-molecule metabolites present in a biological system. mdpi.com This can reveal how mannuronte oligosaccharides influence metabolic pathways and cellular biochemistry. By combining transcriptomic and metabolomic data, a more complete picture of the cellular response can be constructed. For example, an integrated multi-omics analysis has been used to show the differential effects of fructo-oligosaccharide supplementation on the human gut ecosystem, highlighting the power of this approach. nih.gov Future research will likely involve applying these multi-omics strategies to systematically map the interactions of mannuronte oligosaccharides with biological systems, leading to a more comprehensive understanding of their health benefits.

Novel Applications as Research Probes and Biotechnological Tools

Beyond their direct therapeutic potential, structurally well-defined mannuronte oligosaccharides, such as those with a DP5, are emerging as valuable research probes and biotechnological tools. Their ability to interact with specific proteins and cellular components makes them ideal for studying complex biological processes.

For example, mannuronte oligosaccharides can be used as molecular probes to identify and characterize carbohydrate-binding proteins (lectins) and other receptors involved in cell signaling and recognition. By labeling these oligosaccharides with fluorescent tags or other reporter molecules, their interactions with cellular targets can be visualized and quantified. This can provide insights into the role of carbohydrate-protein interactions in various physiological and pathological processes.

In biotechnology, mannuronte oligosaccharides can be utilized as elicitors to stimulate the production of valuable secondary metabolites in plants and microorganisms. bohrium.comsci-hub.ru For instance, alginate oligosaccharides have been shown to induce the production of glyceollins, which have numerous health benefits, in soybeans. nih.gov The precise structure of the oligosaccharide, including its DP, can influence its elicitor activity, highlighting the importance of using well-defined structures like DP5 for such applications.

Optimization of Industrial-Scale Production and Purification for Research-Grade Materials

The advancement of research into the bioactivities and applications of mannuronte oligosaccharides (average DP5) is critically dependent on the availability of high-purity, research-grade materials. Therefore, the optimization of industrial-scale production and purification processes is a key area of future research. nih.gov

Current production methods often rely on the enzymatic or chemical hydrolysis of alginate, which can result in a heterogeneous mixture of oligosaccharides with varying degrees of polymerization. vliz.benih.gov Future efforts will focus on developing more controlled and efficient production processes to yield a higher proportion of the desired DP5 fraction. This includes the use of highly specific enzymes and the optimization of reaction conditions. mdpi.com

The purification of mannuronte oligosaccharides from the reaction mixture is another significant challenge. Traditional methods such as precipitation and centrifugation can be inefficient and may not achieve the high purity required for research applications. google.com Advanced purification techniques, including various forms of chromatography (e.g., ion-exchange, size-exclusion) and membrane filtration (e.g., ultrafiltration, nanofiltration), are being explored and optimized to effectively separate oligosaccharides based on their size and charge. google.com The development of cost-effective and scalable purification strategies is essential to make research-grade mannuronte oligosaccharides more accessible to the scientific community.

Q & A

Q. What methodologies are recommended for preparing mannuronate oligosaccharides (average DP5) with high purity?

Mannuronate oligosaccharides (average DP5) can be synthesized via acid hydrolysis of alginate polymers. A validated protocol involves treating alginate at pH 3 and 100°C for 8 hours to depolymerize the polymer, followed by esterification with butanol to stabilize intermediates . Size-exclusion chromatography or ultrafiltration (e.g., <10 kDa cutoff) is critical for isolating DP5 fractions, as demonstrated in Bacillus subtilis alginate lyase studies .

Q. How can HPLC be optimized to characterize mannuronate oligosaccharides of DP5?

High-performance liquid chromatography (HPLC) using a YL9100 system with a CARBOSep™ CHO-611 column enables separation by ligand exchange and size exclusion. For DP5, retention times typically range between 4–5.5 minutes when compared to commercial standards (e.g., ELICITYL SA). Calibration with known DP markers (DP3–DP7) and UV detection at 210 nm are essential for accurate identification .

Q. What colorimetric assays are suitable for quantifying mannuronate oligosaccharides in complex mixtures?

The phenol-sulfuric acid method is widely used for submicro-level quantification. Mannuronate oligosaccharides with reducing termini react with phenol and concentrated H₂SO₄ to produce an orange-yellow chromophore detectable at 490 nm. This method is compatible with polysaccharide hydrolysates but requires calibration against DP-specific standards to avoid cross-reactivity with larger oligomers .

Advanced Research Questions

Q. How do structural variations (e.g., glycosidic linkages, substituents) in DP5 affect its biological activity?

Nuclear magnetic resonance (NMR) analysis (1D/2D experiments, including gCOSY and gHMBC) reveals β(1→4) linkages in mannuronate oligosaccharides. Functional studies show that DP5’s bioactivity (e.g., antitumor effects in osteosarcoma models) depends on its ability to interact with cell-surface receptors, which is influenced by carboxyl group availability and sodium salt stabilization .

Q. What experimental strategies resolve contradictions in oligosaccharide consumption data (e.g., preferential uptake of DP3 vs. DP5)?

Contradictions in uptake kinetics, such as bifidobacterial species consuming 62% of DP3 but only 35% of DP5, can be addressed by:

  • Differential labeling : Isobaric aldehyde reactive tags (iARTs) enhance MALDI-MS sensitivity for DP5, enabling precise tracking in microbial cultures .
  • Competitive assays : Co-incubating DP3 and DP5 with enzymes (e.g., alginate lyases) clarifies whether size or stereochemistry drives preference .

Q. How does DP5’s ionization efficiency impact mass spectrometry-based glycomics?

Labeling DP5 with iARTs increases MALDI-MS signal intensity by up to 10-fold compared to native oligosaccharides. This enhancement is critical for detecting low-abundance DP5 in biological matrices, such as bacterial extracellular polymeric substances or mammalian cell lysates .

Q. What statistical approaches are appropriate for analyzing DP5 bioactivity data in animal models?

In Bacillus subtilis studies, one-way ANOVA with Dunnett’s post hoc test (α = 0.05) is used to compare treatment groups (e.g., DP5 vs. controls). Sample sizes (e.g., n = 84 mice) should account for inter-individual variability, and data should be normalized to baseline measurements (e.g., pre-treatment cytokine levels) .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in DP5 quantification across chromatographic techniques?

HPLC may overestimate DP5 purity due to co-elution with DP4/DP6 fragments. Combining size-exclusion chromatography with NMR (e.g., monitoring anomeric proton signals at δ 5.2–5.4 ppm) improves resolution. For example, Bacillus subtilis-derived DP5 showed a 1.5-minute peak broadening, necessitating orthogonal validation .

Q. How can enzymatic degradation assays differentiate DP5-specific lyase activity?

Alginate lyases with strict substrate specificity (e.g., polyM lyases) release unsaturated DP5 fragments detectable via UV absorbance at 235 nm. Kinetic parameters (e.g., Kₘ and Vₘₐₓ) should be calculated using Lineweaver-Burk plots, with negative controls (e.g., heat-inactivated enzymes) to rule out non-specific hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.